molecular formula C8H6N2O3 B7796987 2H-3,1-Benzoxazine-2,4(1H)-dione, 5-amino-

2H-3,1-Benzoxazine-2,4(1H)-dione, 5-amino-

Cat. No.: B7796987
M. Wt: 178.14 g/mol
InChI Key: CXXMFITVJIPGOR-UHFFFAOYSA-N
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Description

5-Amino-1H-3,1-benzoxazine-2,4-quinone is a heterocyclic compound that features an oxazine ring fused with a benzene ring. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in the ring structure imparts unique chemical properties, making it a valuable target for synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-3,1-Benzoxazine-2,4(1H)-dione, 5-amino- typically involves the reaction of isatic anhydride with various amines. One common method includes the use of 2-aminoarylnitriles, aldehydes, and diaryliodonium salts in a three-component reaction . Another approach involves the Pd-catalyzed carbonylation of 2-bromoanilines with aryl isocyanates .

Industrial Production Methods: Industrial production of this compound may employ catalytic systems based on metals such as palladium or gold. The use of molecular iodine and silver salts has also been reported for the synthesis of 4-alkylidene-3,1-benzoxazines . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1H-3,1-benzoxazine-2,4-quinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Functionalized benzoxazine derivatives.

Scientific Research Applications

5-Amino-1H-3,1-benzoxazine-2,4-quinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-3,1-Benzoxazine-2,4(1H)-dione, 5-amino- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 5-Amino-1H-3,1-benzoxazine-2,4-quinone is unique due to the presence of both amino and quinone functionalities, which impart a combination of reactivity and biological activity not found in closely related compounds.

Properties

IUPAC Name

5-amino-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3H,9H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXMFITVJIPGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)OC2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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